molecular formula C8H12OS B13484512 {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol

Cat. No.: B13484512
M. Wt: 156.25 g/mol
InChI Key: KERLWPXEYFAFPQ-UHFFFAOYSA-N
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Description

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol is a chemical compound with the molecular formula C8H12OS. It is characterized by a bicyclic structure containing a sulfur atom, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves several steps. One common synthetic route includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities .

Chemical Reactions Analysis

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds .

Scientific Research Applications

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, such as its use as a precursor for drug development. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of {2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol involves its interaction with specific molecular targets and pathways. The sulfur atom in its structure may play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol can be compared with other similar compounds, such as {2-Thiabicyclo[2.2.2]octane} and {2-Thiabicyclo[2.2.2]oct-5-ene}. These compounds share a similar bicyclic structure but differ in the presence or absence of specific functional groups.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-thiabicyclo[2.2.2]oct-5-en-3-ylmethanol

InChI

InChI=1S/C8H12OS/c9-5-8-6-1-3-7(10-8)4-2-6/h1,3,6-9H,2,4-5H2

InChI Key

KERLWPXEYFAFPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(S2)CO

Origin of Product

United States

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